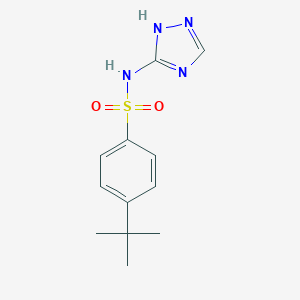
Etiochlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etiochlorin is a natural pigment that belongs to the class of chlorins, which are tetrapyrrole macrocycles. It is found in various organisms, including algae, bacteria, and higher plants. Etiochlorin has been extensively studied for its potential applications in scientific research, particularly in the fields of photodynamic therapy and bioimaging. In
Aplicaciones Científicas De Investigación
Etiochlorin has been widely used in scientific research due to its unique photophysical and photochemical properties. It has been studied for its potential applications in photodynamic therapy, which is a non-invasive treatment for cancer and other diseases. In this therapy, etiochlorin is activated by light to produce reactive oxygen species that can kill cancer cells. Etiochlorin has also been used in bioimaging, where it can be used as a fluorescent probe to visualize cellular structures and processes.
Mecanismo De Acción
The mechanism of action of etiochlorin in photodynamic therapy involves the production of reactive oxygen species (ROS) upon activation by light. ROS can damage cellular components, including proteins, lipids, and DNA, leading to cell death. In bioimaging, etiochlorin can be excited by light to emit fluorescence, which can be detected and used to visualize cellular structures and processes.
Efectos Bioquímicos Y Fisiológicos
Etiochlorin has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. These effects are mediated by the production of ROS upon activation by light, which can trigger signaling pathways that regulate cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etiochlorin has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its tendency to aggregate in solution, which can affect its photophysical and photochemical properties.
Direcciones Futuras
There are several future directions for the study of etiochlorin, including the development of new synthesis methods, the optimization of its photophysical and photochemical properties, and the exploration of its potential applications in other fields, such as optoelectronics and sensing. Additionally, the use of etiochlorin in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its therapeutic efficacy and reduce its side effects.
Métodos De Síntesis
Etiochlorin can be synthesized through several methods, including the reaction of chlorophyll a with strong acids or bases, the reaction of pheophytin a with strong acids, and the reaction of porphyrinogen with methyl vinyl ketone. The most commonly used method is the reaction of chlorophyll a with strong acids, which involves the removal of the magnesium ion from the porphyrin ring and the formation of the ethyl ester of etiochlorin.
Propiedades
Número CAS |
15006-36-7 |
|---|---|
Nombre del producto |
Etiochlorin |
Fórmula molecular |
C32H36MgN4 |
Peso molecular |
501 g/mol |
Nombre IUPAC |
magnesium;2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide |
InChI |
InChI=1S/C32H36N4.Mg/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
Clave InChI |
IBOZSWBESJFYFG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2] |
Sinónimos |
etiochlorin magnesium etiochlorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)